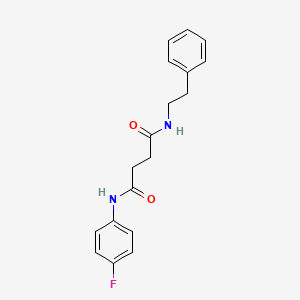
N-(4-fluorophenyl)-N'-(2-phenylethyl)butanediamide
Descripción
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide is an organic compound that belongs to the class of amides This compound features a fluorophenyl group and a phenylethyl group attached to a butanediamide backbone
Propiedades
Fórmula molecular |
C18H19FN2O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N'-(4-fluorophenyl)-N-(2-phenylethyl)butanediamide |
InChI |
InChI=1S/C18H19FN2O2/c19-15-6-8-16(9-7-15)21-18(23)11-10-17(22)20-13-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,22)(H,21,23) |
Clave InChI |
RVRBKDBCTRQIMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide typically involves the reaction of 4-fluoroaniline with 2-phenylethylamine in the presence of a suitable coupling agent, such as carbodiimide, to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-N’-(2-phenylethyl)butanediamide
- N-(4-bromophenyl)-N’-(2-phenylethyl)butanediamide
- N-(4-methylphenyl)-N’-(2-phenylethyl)butanediamide
Uniqueness
N-(4-fluorophenyl)-N’-(2-phenylethyl)butanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and alter its interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


